6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with bromine atoms and a carboxamide group. The presence of these functional groups contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Amidation and esterification: The carboxamide group can participate in reactions to form amides or esters.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine (Br2)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
Biological research: The compound is used to study cellular pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical biology: It serves as a probe for investigating biological processes and identifying potential drug targets.
Mechanism of Action
The mechanism of action of 6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also used as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold and are investigated for their potential as anti-cancer agents.
Uniqueness
6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Its dual bromine substitution and carboxamide group make it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C12H7Br2N5O |
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Molecular Weight |
397.02 g/mol |
IUPAC Name |
6-bromo-N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H7Br2N5O/c13-7-1-2-10(15-4-7)17-12(20)9-3-11-16-5-8(14)6-19(11)18-9/h1-6H,(H,15,17,20) |
InChI Key |
VDQRHBVBAPADAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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